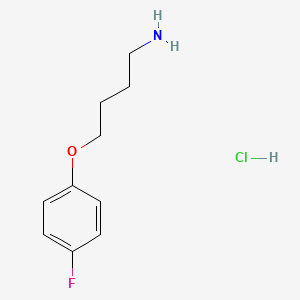

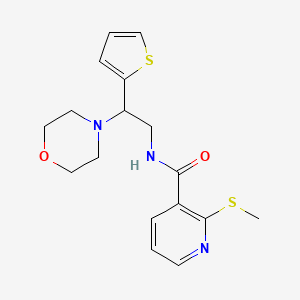

![molecular formula C41H47N5O2S2 B2917614 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline CAS No. 2138169-93-2](/img/structure/B2917614.png)

2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline” is a chemical compound . It is also known as "7- (4- (4- (Benzo [b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2 (1H)-one hydrochloride" .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of 4- (2-oxo-1,2-dihydroquinolin-7-yloxy)butanoic acid with 1- (benzo [b]thiophen-4-yl)piperazine in the presence of a suitable base and solvent .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The InChI code for this compound is "1S/C38H40N4O4S/c43-37-14-10-28-8-12-30 (26-33 (28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31 (27-34 (29)40-38)44-22-2-1-17-41-18-20-42 (21-19-41)35-6-5-7-36-32 (35)16-25-47-36/h5-16,25-27H,1-4,17-24H2, (H,39,43)" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been optimized for yield and purity . The process involves the use of 1,4-butanediol as a key starting material, which is then diprotected and subsequently reacted with 7-hydroxy-2 (1H)-quinolinone and piperazine-l-benzo [b]thien-4-y1 hydrochloride using potassium carbonate as a base .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (705.98), and it is a powder at room temperature .Scientific Research Applications

1. Antimalarial Activity

Compounds related to 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline have shown promising results in the fight against malaria. A study by Görlitzer et al. (2006) synthesized and tested a series of compounds for their in vitro growth inhibition of the malaria parasite Plasmodium falciparum. The most active compound in this series displayed significant inhibition, suggesting potential applications in antimalarial drug development (Görlitzer et al., 2006).

2. Diverse Pharmacological Profiles

El-Azzouny et al. (2020) highlighted the importance of the 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, which is closely related to the compound , in medicinal chemistry. This structure, alone or hybridized with other pharmacophores, has shown diverse pharmacological profiles, including activities as antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer agents, and more (El-Azzouny et al., 2020).

3. Antibacterial Activity

Kumar et al. (2021) conducted a study on Terazosin hydrochloride, a drug derived from similar chemical structures, and its antibacterial activity. The derivatives prepared in this study showed potent activity against various bacteria, indicating the potential of related compounds in antibacterial applications (Kumar et al., 2021).

4. Antimicrobial Agents

Rameshkumar et al. (2003) synthesized a series of quinoline derivatives with antibacterial and antifungal activities. These compounds, including 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)quinolines, showed significant antimicrobial activities, suggesting their utility as potential antimicrobial agents (Rameshkumar et al., 2003).

5. Synthesis and Characterization of Quinazoline Derivatives

Kale and Durgade (2017) discussed the synthesis of quinazoline derivatives that showed antifungal and antibacterial activities. These findings support the potential of quinoline and its derivatives in developing antimicrobial drugs (Kale & Durgade, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline, also known as Brexpiprazole , are the Dopamine D2 and Serotonin 5-HT1A receptors . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

It also acts as an antagonist at the Serotonin 5-HT2A receptor, blocking the action of serotonin at this receptor .

Biochemical Pathways

By modulating the activity of these receptors, Brexpiprazole influences several biochemical pathways involved in mood regulation and cognitionIt is known that the modulation of dopamine and serotonin activity can influence mood, cognition, and behavior .

Pharmacokinetics

Like many similar compounds, its bioavailability is likely influenced by factors such as dosage form, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of Brexpiprazole’s action result in its therapeutic effects. By modulating the activity of dopamine and serotonin receptors, it can help to balance mood and improve symptoms in conditions such as schizophrenia and major depressive disorder (MDD) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Brexpiprazole. These can include factors such as the patient’s overall health status, co-administration with other medications, and individual genetic factors that can influence drug metabolism . The stability of the compound can also be influenced by storage conditions .

Biochemical Analysis

Cellular Effects

The effects of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline may change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2,7-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47N5O2S2/c1(17-43-19-23-45(24-20-43)37-7-5-9-39-34(37)15-29-49-39)3-27-47-33-13-11-32-12-14-41(42-36(32)31-33)48-28-4-2-18-44-21-25-46(26-22-44)38-8-6-10-40-35(38)16-30-50-40/h5-16,29-31H,1-4,17-28H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPODQCMORKORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCN4CCN(CC4)C5=C6C=CSC6=CC=C5)C7=C8C=CSC8=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

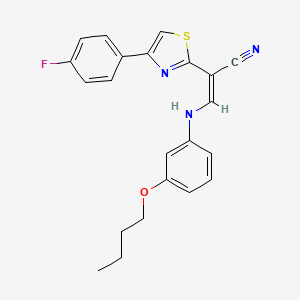

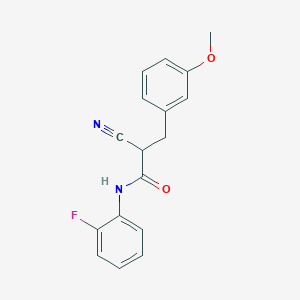

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)

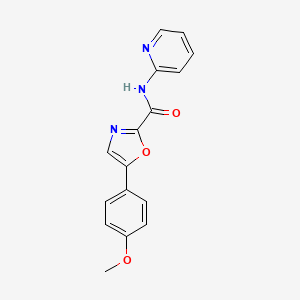

![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2917533.png)

![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)

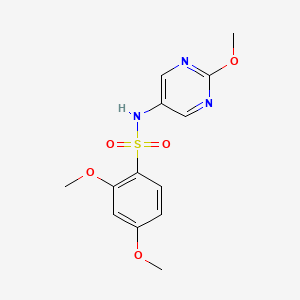

![N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B2917540.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2917546.png)

![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)

![1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B2917554.png)